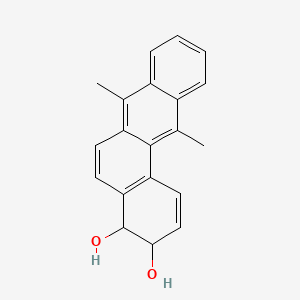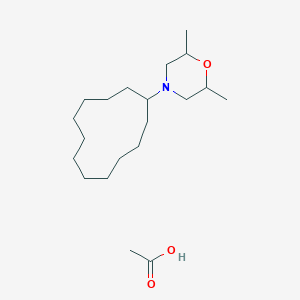![molecular formula C14H15BrN5O8PS B1199147 1-((6-Amino-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-8-yl)thio)-4-bromobutane-2,3-dione CAS No. 124357-34-2](/img/structure/B1199147.png)
1-((6-Amino-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-8-yl)thio)-4-bromobutane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-Bromo-2,3-dioxobutyl)thio)adenosine cyclic 3’,5’-(hydrogen phosphate) is a synthetic analogue of cyclic adenosine monophosphate (cAMP). This compound is designed to mimic the natural cAMP molecule but with modifications that enhance its stability and reactivity. It is primarily used in biochemical research to study the signaling pathways mediated by cAMP and its interactions with various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Bromo-2,3-dioxobutyl)thio)adenosine cyclic 3’,5’-(hydrogen phosphate) involves multiple steps The starting material is adenosine, which undergoes bromination to introduce the bromo group at the 8-positionThe cyclic phosphate group is then introduced using a phosphorothioate approach, which involves the use of phosphite reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with careful monitoring of reaction conditions such as temperature, pH, and reagent concentrations. The final product is purified using chromatographic techniques and characterized using spectroscopic methods to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
8-((4-Bromo-2,3-dioxobutyl)thio)adenosine cyclic 3’,5’-(hydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or to convert the thio group to a different sulfur-containing group.
Substitution: The bromo group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction proceeds efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
8-((4-Bromo-2,3-dioxobutyl)thio)adenosine cyclic 3’,5’-(hydrogen phosphate) is widely used in scientific research due to its ability to mimic natural cAMP. Its applications include:
Chemistry: Used as a probe to study the mechanisms of cAMP-dependent reactions and to develop new synthetic methodologies.
Biology: Employed in studies of cellular signaling pathways, particularly those involving cAMP-dependent protein kinases and phosphodiesterases.
Medicine: Investigated for its potential therapeutic applications in diseases where cAMP signaling is disrupted, such as certain cancers and cardiovascular diseases.
Industry: Utilized in the development of biosensors and diagnostic assays that rely on cAMP signaling.
Mechanism of Action
The compound exerts its effects by mimicking the natural cAMP molecule and interacting with cAMP-dependent enzymes and receptors. It binds to the active sites of these proteins, modulating their activity and influencing downstream signaling pathways. The molecular targets include cAMP-dependent protein kinases, phosphodiesterases, and other cAMP-binding proteins. The pathways involved are critical for regulating various cellular processes, such as metabolism, gene expression, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate (cAMP): The natural analogue of the compound, involved in numerous cellular signaling pathways.
8-Bromoadenosine 3’,5’-cyclic monophosphate: A similar compound with a bromo group at the 8-position, used to study cAMP signaling.
8-(4-Bromo-2,3-dioxobutyl)thioadenosine 3’,5’-cyclic monophosphate: Another analogue with a similar structure but different functional groups.
Uniqueness
8-((4-Bromo-2,3-dioxobutyl)thio)adenosine cyclic 3’,5’-(hydrogen phosphate) is unique due to its enhanced stability and reactivity compared to natural cAMP. The modifications introduced in its structure allow for more precise control of its interactions with cAMP-dependent proteins, making it a valuable tool in biochemical research .
Properties
CAS No. |
124357-34-2 |
|---|---|
Molecular Formula |
C14H15BrN5O8PS |
Molecular Weight |
524.24 g/mol |
IUPAC Name |
1-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-aminopurin-8-yl]sulfanyl-4-bromobutane-2,3-dione |
InChI |
InChI=1S/C14H15BrN5O8PS/c15-1-5(21)6(22)3-30-14-19-8-11(16)17-4-18-12(8)20(14)13-9(23)10-7(27-13)2-26-29(24,25)28-10/h4,7,9-10,13,23H,1-3H2,(H,24,25)(H2,16,17,18)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
JGDFZHBKKZIZEX-QYVSTXNMSA-N |
SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SCC(=O)C(=O)CBr)N)O)OP(=O)(O1)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SCC(=O)C(=O)CBr)N)O)OP(=O)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SCC(=O)C(=O)CBr)N)O)OP(=O)(O1)O |
Synonyms |
8-((4-bromo-2,3-dioxobutyl)thio)-adenosine 3',5'-cyclic monophosphate 8-BDB-TcAMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


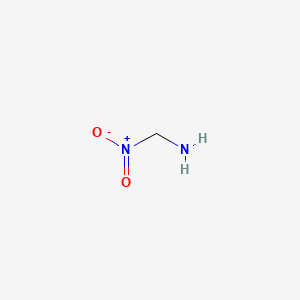
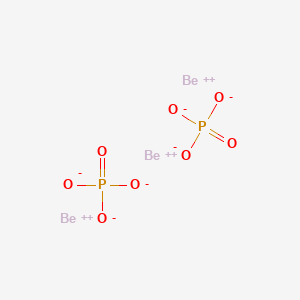
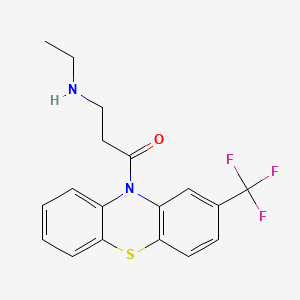
![(1S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1199069.png)
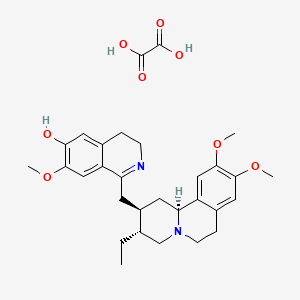
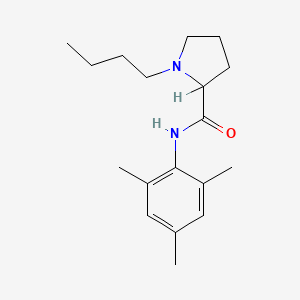
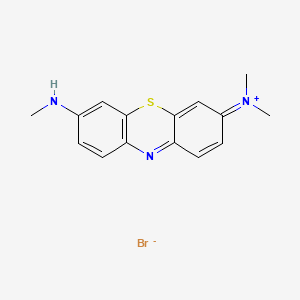
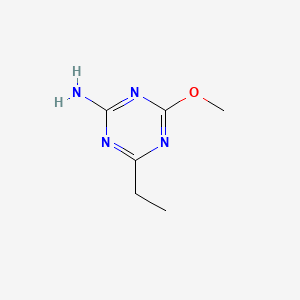
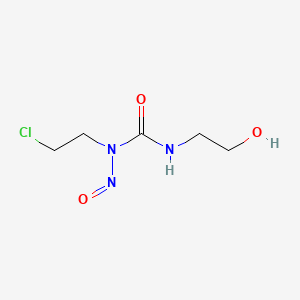
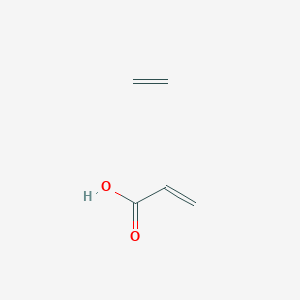
![3-[8-(2-Carboxyethyl)-9,10-dioxatricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-1-yl]propanoic acid](/img/structure/B1199079.png)
